Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. The presence of both carbamoyl and phenoxy groups in its structure makes it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate typically involves the reaction of benzyl 4-hydroxy-1-piperidinecarboxylate with 2-isocyanatophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reactant in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers
Mechanism of Action
The mechanism of action of Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the piperidine ring and carbamoyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 1-Benzyl-4-piperidone
- Piperidine derivatives with different substituents
Uniqueness
Benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate is unique due to the presence of both carbamoyl and phenoxy groups, which provide distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl 4-(2-carbamoylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22N2O4/c21-19(23)17-8-4-5-9-18(17)26-16-10-12-22(13-11-16)20(24)25-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,21,23) |
InChI Key |
DMFQGHZDUMRGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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